1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone
Description
1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone is a pyrrole derivative featuring a fluorine atom at the 5-position, a methyl group at the 1-position of the pyrrole ring, and an acetyl (ethanone) substituent at the 2-position. This compound belongs to a class of heterocyclic molecules with applications in pharmaceuticals, agrochemicals, and flavor/aroma chemistry. Pyrrole-based ethanones are frequently studied for their role in odor profiles, medicinal chemistry, and as intermediates in organic synthesis.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
1-(5-fluoro-1-methylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-3-4-7(8)9(6)2/h3-4H,1-2H3 |
InChI Key |
IALAVMFOMDFUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(N1C)F |
Origin of Product |
United States |
Preparation Methods
Key Challenges in Synthesis
- Regioselective Fluorination : Introducing fluorine at position 5 without side reactions at positions 3 or 4.
- Functional Group Compatibility : Managing the stability of the acetyl group during alkylation or reduction steps.
- Industrial Scalability : Reducing chromatographic separations and multi-step intermediates.
Direct Fluorination of Pyrrole Precursors
Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a robust method for introducing fluorine into aromatic systems.
Reaction Protocol
- Substrate Preparation : 1-Methyl-1H-pyrrol-2-yl)ethanone is synthesized via Friedel–Crafts acylation of 1-methylpyrrole using acetyl chloride and AlCl₃ in dichloromethane at 0°C.
- Fluorination : The substrate is treated with Selectfluor® (2.2 equiv) in acetonitrile/acetic acid (4:1 v/v) at 0°C for 2 hours.
- Workup : Neutralization with saturated NaHCO₃, extraction with dichloromethane, and crystallization from hexane/ethyl acetate yield the product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >98% | |
| Reaction Temperature | 0°C |
This method avoids harsh conditions but requires precise stoichiometry to prevent over-fluorination.
One-Pot Reductive Cyclization
Adapting methodologies from related pyrrole syntheses, a one-pot approach using malononitrile derivatives and catalytic hydrogenation has been explored.
Synthetic Route
- Starting Material : 2-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)malononitrile.
- Reduction : Hydrogenation with 10% palladium-carbon (Pd/C) in tetrahydrofuran (THF) at 45–50°C under 0.01 MPa H₂.
- Acetylation : Treatment with acetic anhydride and pyridine to install the acetyl group.
Optimization Insights :
- Catalyst Loading : 5% Pd/C achieves full conversion in 8 hours.
- Solvent Choice : THF improves solubility of intermediates compared to acetonitrile.
Paal-Knorr Pyrrole Synthesis with Fluorinated Diketones
Constructing the pyrrole ring from fluorinated precursors offers an alternative to post-synthetic modifications.
Reaction Steps
- Diketone Synthesis : 5-Fluoro-1,4-pentanedione is prepared via Claisen condensation of ethyl fluoroacetate.
- Cyclocondensation : Reaction with methylamine in ethanol at reflux for 12 hours forms the pyrrole core.
- Oxidation : The resulting alcohol is oxidized to the acetyl group using pyridinium chlorochromate (PCC).
Advantages :
- Avoids regioselectivity issues by pre-installing fluorine.
- Yields >75% with purity ≥99% after recrystallization.
Halogen Exchange Strategies
Chlorine-to-fluorine exchange on pre-chlorinated pyrroles provides a pathway for late-stage fluorination.
Methodology
- Chlorination : 1-Methyl-1H-pyrrol-2-yl)ethanone is treated with N-chlorosuccinimide (NCS) in DMF at 25°C.
- Halogen Exchange : Reaction with anhydrous KF in dimethyl sulfoxide (DMSO) at 120°C for 6 hours.
Limitations :
- Requires harsh conditions that may degrade the acetyl group.
- Moderate yields (55–60%) due to competing side reactions.
Industrial-Scale Considerations
The patent literature emphasizes one-pot methodologies to enhance scalability:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards the target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Fluorine vs.
- Methyl Group Impact: The 1-methyl group in the target compound increases lipophilicity compared to unsubstituted 1-(1H-pyrrol-2-yl)-ethanone, which may influence odor volatility and receptor binding .
Aroma and Flavor Profiles
The target compound’s structural analogs demonstrate significant roles in flavor chemistry:
- 1-(1H-Pyrrol-2-yl)-ethanone is a key contributor to the "taro-like" aroma in pumpkins, attributed to its volatile nature and interaction with olfactory receptors .
- 1-(1-Methyl-1H-pyrrol-2-yl)-ethanone imparts earthy, moldy notes in coffee, likely due to increased steric shielding from the methyl group, reducing volatility and prolonging sensory perception .
- Hypothetical Role of Fluorine : The 5-fluoro substitution in the target compound may attenuate or modify odor intensity by altering dipole moments or hydrogen-bonding capacity.
Table 2: Bioactivity Comparisons
Implications for Target Compound :
- The ethanone group in pyrrole derivatives may serve as a pharmacophore for enzyme inhibition (e.g., CYP51 ), though fluorine’s role in this context remains underexplored.
Q & A
Q. What are the common synthetic routes for 1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone, and how are reaction conditions optimized?
A two-step approach is typically employed:
Friedel-Crafts Acylation : React 5-methylpyrrole with acetyl chloride in the presence of AlCl₃ to introduce the ethanone group at the 2-position of the pyrrole ring .
Fluorination : Use Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 5-position under anhydrous conditions (e.g., acetonitrile solvent, 40–60°C) .
Optimization : Key parameters include reaction time (6–12 hours), stoichiometric ratios (1:1.2 for acetyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate).
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- NMR : ¹⁹F NMR confirms fluorine incorporation (δ ≈ -120 ppm for aromatic F). ¹H NMR identifies methyl (δ 2.5 ppm) and pyrrole proton environments .
- X-ray Crystallography : SHELX software (via ORTEP-3 GUI) resolves bond lengths and angles, confirming regioselectivity of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 157.05 [M+H]⁺) .
Q. What are the key physicochemical properties relevant to experimental design?
- Molecular Weight : 157.13 g/mol (C₇H₈FNO).
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<0.1 mg/mL).
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence interaction studies with biomolecules?
The electronegative fluorine alters electron density on the pyrrole ring, enhancing binding to enzymes/receptors. Methods include:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like cytochrome P450 isoforms .
- Molecular Docking : Use AutoDock Vina to simulate interactions, focusing on hydrogen bonding (e.g., fluorine with Ser/Thr residues) .
- Kinetic Assays : Monitor inhibition constants (Ki) via fluorimetric assays (e.g., NADPH depletion in microsomes) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Purity : Validate via HPLC (≥95% purity; C18 column, 0.1% TFA/ACN gradient) .
- Assay Conditions : Control pH (7.4 vs. 6.5) and ionic strength, which affect fluorine’s hydrogen-bonding capacity .
- Metabolic Variability : Use pooled hepatic microsomes (vs. single-donor) to account for CYP polymorphism .
Q. What computational methods predict regioselectivity in electrophilic substitution reactions involving this compound?
- DFT Calculations : Gaussian 16 models charge distribution (Mulliken charges) to predict attack at the 3-position of pyrrole .
- Molecular Dynamics (MD) : GROMACS simulates solvent effects, showing THF stabilizes transition states for fluorination .
- Validation : Compare computed IR spectra (B3LYP/6-311+G(d,p)) with experimental data to confirm accuracy .
Q. What strategies mitigate low yields in multi-step syntheses of derivatives?
Q. How are in vitro metabolic pathways investigated for this compound?
- Hepatic Microsome Assays : Incubate with NADPH (1 mM) and analyze metabolites via LC-MS/MS (Q-TOF) .
- CYP Inhibition : Use fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify metabolizing enzymes .
- Reactive Intermediate Trapping : Add glutathione (5 mM) to detect electrophilic intermediates (e.g., epoxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
